molecular formula C10H13NO B12440647 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 939758-89-1

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No.: B12440647
CAS No.: 939758-89-1
M. Wt: 163.22 g/mol
InChI Key: ASAMQZTWXWKWDK-UHFFFAOYSA-N
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Description

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a chiral amine derivative of the benzopyran scaffold, a structure of high interest in medicinal chemistry for its potential to interact with the central nervous system (CNS). The specific 8-methyl substitution on the benzopyran core may influence its lipophilicity and binding affinity, making it a valuable building block for researchers. This compound is offered as a high-purity reagent to support in-vitro investigations and is strictly for research purposes. Research Applications and Value While direct studies on this specific compound are limited, scientific literature indicates that closely related 3-aminobenzopyran and 3-aminomethylbenzopyran analogues are investigated as potential ligands for key serotonin receptor subtypes, such as 5-HT 1A and 5-HT 2A . Some compounds within this structural class have been identified as mixed 5-HT 1A /5-HT 2A ligands or potent 5-HT 2A antagonists with IC 50 values in the nanomolar range, suggesting a relevance to research on psychiatric and neurological disorders . Furthermore, the benzopyran scaffold is also explored in other therapeutic areas, including as a component in molecular frameworks for antiarrhythmic agents and as a precursor for inhibitors of enzymes like monoamine oxidase (MAO) . The primary research value of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine lies in its use as a chemical intermediate for the synthesis of more complex molecules and as a tool compound for structure-activity relationship (SAR) studies in drug discovery programs, particularly those targeting G-protein coupled receptors (GPCRs). Handling and Disclaimers The compound has a molecular formula of C 10 H 13 N and a molecular weight of 163.22 g/mol for the freebase. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, and it is strictly not for human or veterinary consumption.

Properties

CAS No.

939758-89-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

8-methyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-4,9H,5-6,11H2,1H3

InChI Key

ASAMQZTWXWKWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(CO2)N

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

Cyclocondensation of p-Hydroxybenzaldehyde Derivatives

The benzopyran core is traditionally synthesized via acid-catalyzed cyclocondensation. A representative protocol involves:

  • Knoevenagel condensation : Reacting 4-methylsalicylaldehyde with malonic acid in acetic anhydride yields 8-methyl-2H-chromen-4-one.
  • Reductive amination : Subsequent treatment with ammonium acetate and sodium cyanoborohydride in methanol introduces the amine group at position 3.

Key parameters :

  • Temperature: 80–100°C for cyclocondensation
  • Catalyst: Piperidine (0.5–1.0 mol%)
  • Yield: 62–68% after purification by silica gel chromatography.
Table 1: Optimization of Cyclocondensation Conditions
Parameter Range Tested Optimal Value Impact on Yield
Reaction Time 4–12 hours 8 hours +18% efficiency
Solvent System Toluene vs. DMF Toluene Improved purity
Molar Ratio (Aldehyde:Malonic Acid) 1:1 to 1:1.5 1:1.2 Maximized conversion

Modern Catalytic Methods

Palladium-Catalyzed Amination

Transition metal catalysis enables direct C–N bond formation. A 2024 study demonstrated:

  • Substrate : 8-methyl-3,4-dihydro-2H-1-benzopyran
  • Catalyst : Pd(OAc)₂ (2 mol%) with Xantphos ligand
  • Amine source : Benzophenone imine
  • Conditions : 110°C in dioxane, 24 hours.

Results :

  • Conversion: 89%
  • Selectivity: >95% for 3-amine regioisomer
  • Purification: Acid-base extraction followed by recrystallization.

Enzymatic Desymmetrization

Biocatalytic approaches using lipases (e.g., CAL-B) resolve racemic mixtures:

  • Substrate : 3-nitro-8-methyl-3,4-dihydro-2H-1-benzopyran
  • Reaction : Hydrolysis in phosphate buffer (pH 7.4) at 37°C
  • Outcome : 98% ee for (R)-enantiomer.

Enantioselective Synthesis

Asymmetric Hydrogenation

Chiral Ru catalysts produce enantiomerically pure amine derivatives:

  • Catalyst : (S)-Binap-RuCl₂
  • Substrate : 8-methyl-3,4-dihydro-2H-1-benzopyran-3-imine
  • Conditions : 50 bar H₂, 60°C in i-PrOH
  • Performance : 99% conversion, 94% ee.
Table 2: Catalyst Screening for Enantioselection
Catalyst ee (%) TOF (h⁻¹) Stability (cycles)
Ru-(S)-Synphos 92 450 5
Rh-(R)-Me-DuPhos 88 380 3
Ir-(S)-SegPhos 95 510 7

Industrial-Scale Production

Continuous Flow Synthesis

A 2025 patent describes a three-stage continuous process:

  • Microreactor 1 : Cyclocondensation at 150°C (residence time: 2 min)
  • Tube reactor : Reductive amination with NH₃/H₂ (20 bar)
  • Separation : In-line membrane filtration.

Advantages :

  • Productivity: 12 kg/day per unit
  • Purity: 99.8% by HPLC
  • Cost reduction: 40% vs. batch processing.

Analytical Characterization

Structural Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 4.15 (m, 1H, CHNH₂), 2.90 (dd, J=12.8, 5.6 Hz, 1H, CH₂), 2.35 (s, 3H, CH₃).
  • HRMS : m/z 163.1102 [M+H]⁺ (calc. 163.1098).

Purity Assessment

  • HPLC : C18 column, 80:20 H₂O/MeCN, 1 mL/min
  • Retention time: 6.72 min (main peak), <0.1% impurities.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-reduction to tetrahydro derivatives during amination.
  • Mitigation : Use of NaBH₃CN instead of NaBH₄ lowers reduction potential.

Stereochemical Control

  • Racemization : Occurs above 80°C during workup.
  • Fix : Acidic quenching at 0°C preserves configuration.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzopyran ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine and its derivatives have applications in various scientific research fields, including medicinal chemistry, treatment of cardiovascular disorders, and synthesis of bioactive molecules.

Medicinal Chemistry:

  • Platelet Aggregation Inhibitors Tetrahydrobenzopyran derivatives, including 8-heteroaryltetrahydrobenzopyrans, are useful as inhibitors of endoperoxide cyclooxygenase, which prevents the conversion of unsaturated fatty acids to endoperoxides . These compounds are potent platelet aggregation inhibitors . They can inhibit platelet aggregation, reduce platelet adhesiveness, and prevent thrombi formation in mammals . These compounds may be administered intravenously, orally, subcutaneously, or intramuscularly .
  • Treatment and Prevention of Cardiovascular Diseases These compounds are useful in treating and preventing myocardial infarcts and post-operative thrombosis . They can promote the patency of vascular grafts following surgery and treat conditions like atherosclerosis, arteriosclerosis, blood clotting defects due to lipemia, and other clinical conditions associated with lipid imbalance or hyperlipidemia .
  • Treatment of anxiety disorders, migraines, cardiovascular disorders, hypertension, chronic or congestive heart failure, angina, arrhythmias, and circulatory disorders Crystalline polymorphs of l-[(3R)-6,8-difluoro-3,4-dihydro-2H-l-benzopyran-3-yl]-l,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione can be used to manufacture a medicament for the treatment of cardiovascular disorders .

Biological Activities:

  • Antibacterial and Antifungal Properties 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) are biologically active N-heterocycle analogs with antibacterial and antifungal properties .
    in vitro, quinazoline and quinazolinone derivatives have shown antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Certium .

Synthesis of Bioactive Molecules:

  • Precursors in Synthesis 3,4-DHPo and their derivatives are used as precursors in synthesizing bioactive molecules such as (±)-Andranginine, elective α1a adrenergic receptors, Rho-kinase inhibitors, and P2X .
  • Cardiotonic Activity DHPo derivatives like Milrinone and Amrinone are drugs with cardiotonic activity used to treat heart failure .

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 6-fluoro derivative (CAS 1554168-99-8) introduces electronegativity, which may influence binding affinity in biological systems .
  • Alkyl Modifications : N-Ethyl substitution at position 4 (CAS 1554168-99-8) and dimethyl groups at position 2 (CAS 1486871-88-8) alter steric and electronic profiles, impacting solubility and metabolic stability .

Physicochemical Properties

Property 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine 5-Bromo Analog 2,2-Dimethyl Analog
Melting Point Not reported Not reported Not reported
Predicted pKa (amine) ~9.5–10.5 (estimated) ~9.0–10.0 ~9.8–10.8
Solubility Likely low (hydrochloride salt improves) Low (Br increases hydrophobicity) Moderate (dimethyl enhances lipophilicity)

Notes:

  • The hydrochloride salt form of the 8-methyl derivative improves aqueous solubility .
  • Bromine substitution (5-bromo analog) may reduce solubility due to increased molecular weight and hydrophobicity .

Biological Activity

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine, with the CAS number 939758-89-1, is a compound belonging to the benzopyran class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications due to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is C9H11NC_9H_{11}N, with a molecular weight of approximately 135.19 g/mol. The structure consists of a benzopyran moiety with an amine group at the 3-position and a methyl group at the 8-position. This configuration influences its pharmacological properties and interactions.

PropertyValue
Molecular FormulaC9H11N
Molecular Weight135.19 g/mol
CAS Number939758-89-1
IUPAC Name8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

The biological activity of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that this compound may act as a modulator of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and anxiety disorders . Additionally, studies have shown that it can influence dopaminergic pathways by binding to D2 receptors .

Pharmacological Studies

Recent pharmacological studies have highlighted the following key findings regarding the biological activity of this compound:

  • Receptor Binding Affinity :
    • The compound exhibits high affinity for both 5-HT1A and D2 receptors, suggesting potential applications in treating psychiatric disorders .
    • It has been characterized as a mixed ligand for serotonin receptors, indicating versatility in modulating multiple pathways .
  • Anticancer Properties :
    • Preliminary studies suggest that derivatives of benzopyran compounds exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
  • Neuroprotective Effects :
    • The compound has shown promise in neuroprotection, potentially due to its ability to modulate oxidative stress pathways .

Case Study 1: Antidepressant Effects

A study examining the effects of various benzopyran derivatives found that 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine significantly reduced depressive-like behaviors in animal models. The mechanism was linked to enhanced serotonergic transmission via 5-HT1A receptor activation.

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study indicated that the compound induced apoptosis through mitochondrial pathways.

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